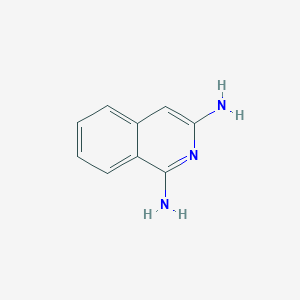

1,3-Diaminoisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinoline-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDNVPUMVQGSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the 1,3-Diaminoisoquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-diaminoisoquinoline core is a privileged heterocyclic scaffold demonstrating significant potential in medicinal chemistry and drug development. Its unique structure facilitates interactions with biological targets, most notably RNA, making it a compound of high interest for treating genetic disorders like Myotonic Dystrophy Type 1.[1][2][3] This guide provides a comprehensive overview of a robust synthetic methodology for constructing this scaffold, beginning with foundational starting materials. We delve into the causal-driven experimental choices, offering a self-validating protocol for synthesis. Furthermore, a multi-technique approach to the structural characterization and purity verification of the final compound is detailed, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as a practical and authoritative resource for researchers aiming to synthesize, characterize, and further develop derivatives of this promising molecular architecture.

Introduction: The Rising Significance of 1,3-Diaminoisoquinolines

The isoquinoline framework is a cornerstone in pharmacology, present in numerous natural alkaloids and synthetic drugs.[4][5] Within this class, the 1,3-diamino substituted variant has emerged as a particularly valuable pharmacophore. The strategic placement of two amino groups on the isoquinoline ring creates a unique electronic and steric profile, enabling specific, high-affinity interactions with complex biological macromolecules.

Recent groundbreaking research has highlighted the ability of this compound derivatives to bind to expanded CUG repeat RNA, which is the underlying cause of Myotonic Dystrophy Type 1 (DM1).[1][3] These molecules can disrupt the sequestration of essential splicing proteins, thereby rescuing mis-splicing events and offering a tangible therapeutic strategy for this debilitating neurological disease.[1][2][3] Beyond this, substituted 1,3-diaminoisoquinolines have also been investigated as potential α1-adrenoceptor antagonists, indicating a broader therapeutic applicability.[6] The growing interest in this scaffold necessitates a clear, reliable, and well-understood methodology for its synthesis and characterization, which this guide aims to provide.

Synthesis of the this compound Core

The construction of the this compound ring system can be efficiently achieved through a condensation and cyclization reaction. One of the most direct and authoritative methods involves the reaction of a lithiated ortho-tolunitrile derivative with an N,N-disubstituted cyanamide.[6] This approach builds the heterocyclic core in a single, high-yielding step from readily available precursors.

Synthetic Strategy and Mechanism

The core of this synthesis relies on the nucleophilic character of a benzylic carbanion and the electrophilic nature of a cyanamide. The process can be broken down into the following key transformations:

-

Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the methyl group of an ortho-tolunitrile (a 2-methylbenzonitrile). This is the critical step that generates the nucleophile.

-

Nucleophilic Attack: The resulting carbanion attacks one of the nitrile carbons of the N,N-disubstituted cyanamide.

-

Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular cyclization, where the nitrile nitrogen of the original benzonitrile attacks the second nitrile carbon of the cyanamide moiety.

-

Tautomerization: A final tautomerization yields the stable, aromatic this compound ring system.

This entire sequence is visualized in the synthetic pathway diagram below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is intended for execution by trained chemists.[6]

Materials:

-

2-Methyl-4,5-dimethoxybenzonitrile

-

N,N-Dimethylcyanamide

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at 0 °C to form Lithium Diisopropylamide (LDA).

-

Lithiation of Benzonitrile: Cool the freshly prepared LDA solution back to -78 °C. Dissolve 2-methyl-4,5-dimethoxybenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 1 hour. The formation of the deep red-colored benzylic anion is typically observed.

-

Reaction with Cyanamide: Add N,N-dimethylcyanamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure this compound derivative.

Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized structure is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm identity and assess purity.

Analytical Workflow

The crude product from the synthesis is first purified and then subjected to a series of analytical tests. This workflow ensures that the final compound meets the required standards of identity and purity for subsequent use in research and development.

Caption: Analytical workflow for compound characterization.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide complementary information about the carbon-hydrogen framework.

Protocol for NMR Sample Preparation and Analysis:

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

Expected Spectral Features:

| ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| 9.0 - 7.0 | Aromatic Protons: Signals for protons on the isoquinoline ring system. Their specific shifts and coupling patterns depend on the substitution pattern. |

| 7.0 - 5.0 | Amine Protons (-NH₂): Often appear as broad singlets. Their chemical shift is highly dependent on solvent and concentration. Can be confirmed by a D₂O exchange experiment. |

| 4.0 - 2.5 | Alkyl Protons on Amine: Signals corresponding to protons on alkyl groups attached to the C3-amino nitrogen (e.g., -N(CH₃)₂). |

| ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| 165 - 150 | C1 and C3 Carbons: Carbons directly attached to the amino groups are significantly deshielded and appear downfield. |

| 145 - 110 | Aromatic Carbons: Signals for the other carbons within the fused aromatic ring system. |

| 50 - 30 | Alkyl Carbons on Amine: Signals for the carbons of the N-alkyl substituents. |

Note: The exact chemical shifts can vary based on solvent and substitution patterns on the aromatic ring.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its elemental composition, especially when using high-resolution mass spectrometry (HRMS).

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Compare the observed exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm is considered excellent confirmation.

For the parent this compound (C₉H₉N₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 160.0869.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the presence of the amine groups and the aromatic system.[11]

Protocol for IR Analysis:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected Key Absorptions:

| IR Data | |

| Frequency (cm⁻¹) | Vibrational Mode & Assignment |

| 3500 - 3300 | N-H Stretch: A pair of sharp to medium peaks characteristic of a primary amine (-NH₂). |

| 3100 - 3000 | Aromatic C-H Stretch: Signals confirming the aromatic part of the scaffold. |

| 1650 - 1580 | C=N and C=C Stretch: A series of sharp absorptions corresponding to the stretching vibrations within the aromatic heterocyclic ring system. |

| 1620 - 1550 | N-H Bend: Bending vibration of the primary amine group. |

Conclusion

The this compound scaffold represents a molecule of significant contemporary interest, with proven applications in targeting disease-relevant RNA structures. The synthetic route detailed herein, proceeding via the lithiation of a 2-methylbenzonitrile and subsequent reaction with a cyanamide, offers a reliable and efficient method for accessing this important core structure. A rigorous analytical workflow, combining NMR, MS, and IR spectroscopy, provides a robust and self-validating system for structural confirmation and purity assessment. This guide equips researchers with the foundational knowledge and practical protocols necessary to synthesize, verify, and ultimately explore the vast potential of this compound and its derivatives in modern drug discovery and chemical biology.

References

-

Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. [Link]

-

Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

-

Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. (n.d.). [Link]

-

Kessar, S. V., et al. (1997). A Versatile Synthesis of Substituted Isoquinolines. ResearchGate. [Link]

-

Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039. [Link]

-

Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Center for Biotechnology Information. [Link]

-

Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. (n.d.). [Link]

-

Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. (n.d.). [Link]

-

Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. (n.d.). [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ScienceDirect. (n.d.). [Link]

-

Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals. (2023). [Link]

-

Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. (n.d.). [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (n.d.). [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). [Link]

-

Isoquinoline. National Institute of Standards and Technology. (n.d.). [Link]

-

Synthetic methods for 1,3-diamines. ResearchGate. (n.d.). [Link]

- Method for synthesizing 1,3-diiminoisoindole.

-

Sample IR spectra. University of Calgary. (n.d.). [Link]

-

Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids. PubMed. (2004). [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (n.d.). [Link]

-

Infrared Spectroscopy–Quo Vadis? MDPI. (n.d.). [Link]

-

Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. National Center for Biotechnology Information. (n.d.). [Link]

-

Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups. PubMed. (1991). [Link]

-

Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. (2008). [Link]

-

Fourier-Transform Infrared Spectroscopy as a Discriminatory Tool for Myotonic Dystrophy Type 1 Metabolism: A Pilot Study. National Center for Biotechnology Information. (2021). [Link]

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. (n.d.). [Link]

-

Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. National Center for Biotechnology Information. (2013). [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. tsijournals.com [tsijournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Isoquinoline [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

The 1,3-Diaminoisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activity. Among its many derivatives, the 1,3-diaminoisoquinoline scaffold has emerged as a particularly valuable framework in medicinal chemistry. Its unique electronic properties and the synthetic versatility of the amino groups at the C1 and C3 positions make it a privileged structure for the design of novel therapeutics targeting a range of diseases.

While the unsubstituted this compound is not a common commercially available compound, its derivatives are at the forefront of research in areas such as neurodegenerative diseases and cardiovascular conditions. This guide provides a comprehensive overview of the synthesis, key applications, and safe handling of compounds based on the this compound core.

Chemical Identity and Physicochemical Properties

The core of interest is the this compound moiety. As a specific, commercially available example, N,N-diethyl-1,3-isoquinolinediamine is registered under CAS Number 37989-09-6 . The properties of derivatives will vary based on their substitution patterns. In general, the presence of the two amino groups imparts basicity to the molecule and provides handles for further chemical modification. The isoquinoline ring system itself is aromatic and planar.

Synthesis and Methodologies: Building the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the aromatic ring and the nature of the amino groups.

Method 1: Cyclization of Substituted Benzonitriles

One established method involves the treatment of an appropriately substituted 2-methylbenzonitrile with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an N,N-disubstituted cyanamide. This approach directly furnishes the this compound core.[1]

Experimental Protocol: Synthesis of 1,3-Diamino-6,7-dimethoxyisoquinoline Derivatives [1]

-

Preparation of the Lithiated Intermediate: A solution of 2-methyl-4,5-dimethoxybenzonitrile in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Base: A solution of lithium diisopropylamide (LDA) is added dropwise to the cooled benzonitrile solution, leading to the deprotonation of the methyl group and the formation of a benzylic anion.

-

Reaction with Cyanamide: An N,N-disubstituted cyanamide is then added to the reaction mixture. The benzylic anion attacks the cyanamide carbon, initiating the cyclization process.

-

Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by a suitable method, such as column chromatography, to yield the desired 1,3-diamino-6,7-dimethoxyisoquinoline derivative.

Diagram of the Synthesis of 1,3-Diamino-6,7-dimethoxyisoquinoline Derivatives

Caption: Synthetic pathway to 1,3-diamino-6,7-dimethoxyisoquinoline derivatives.

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

A more modern and versatile approach to functionalized 1,3-diaminoisoquinolines involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This strategy allows for the late-stage introduction of diversity at various positions of the isoquinoline core.[2]

Experimental Protocol: Synthesis of a Monomeric this compound Ligand [2]

-

Suzuki-Miyaura Cross-Coupling: A 1-amino-5-bromo-3-chloroisoquinoline derivative is subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic ester. This step introduces a substituent at the C5 position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

-

Buchwald-Hartwig Cross-Coupling: The resulting product from the Suzuki-Miyaura coupling is then subjected to a Buchwald-Hartwig amination at the C3 position. This is achieved by reacting the 3-chloro-isoquinoline derivative with a protected carbamate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[3]

-

Deprotection: The final step involves the removal of the protecting groups (e.g., Boc groups) under acidic conditions to yield the desired this compound derivative.

Diagram of the Palladium-Catalyzed Synthesis of this compound Derivatives

Caption: Sequential palladium-catalyzed functionalization of the isoquinoline core.

Applications in Drug Development

The this compound scaffold has shown significant promise in the development of novel therapeutic agents.

Targeting Myotonic Dystrophy Type 1

Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of a CUG repeat in the DMPK gene. The resulting RNA sequesters splicing factors, leading to mis-splicing of various pre-mRNAs. Small molecules that can bind to the expanded CUG repeat and rescue this mis-splicing are of great therapeutic interest. Dimeric derivatives of this compound have been developed that show promising results in cellular and mouse models of DM1.[2][4] These molecules have been shown to bind to the r(CUG) repeat, disrupt ribonuclear foci, and rescue the mis-splicing of genes such as Clcn1 and Atp2a1.[2]

Alpha 1-Adrenoceptor Antagonists

Derivatives of 1,3-diamino-6,7-dimethoxyisoquinoline have been investigated as potential alpha 1-adrenoceptor antagonists.[1] These receptors are involved in the regulation of blood pressure, and their antagonists are used as antihypertensive agents. While the investigated compounds were found to be less potent than the established drug prazosin, these studies provide valuable structure-activity relationship (SAR) data for the design of new antagonists based on the this compound scaffold.[1]

Safety and Handling

As with all chemicals, compounds based on the this compound scaffold should be handled with care in a laboratory setting. While specific toxicity data for the parent compound is not available, general precautions for handling heterocyclic and aromatic amines should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is crucial to consult the Safety Data Sheet (SDS) for any specific this compound derivative before use.

Suppliers of this compound Derivatives and Precursors

Table of Potential Suppliers

| Supplier | Compound Type |

| Sigma-Aldrich (Merck) | Wide range of chemical precursors and reagents |

| Thermo Fisher Scientific | Broad catalog of chemicals and laboratory equipment |

| TCI Chemicals | Specializes in organic chemicals for research |

| Enamine | Provider of screening compounds and building blocks for drug discovery |

| Combi-Blocks | Supplier of combinatorial building blocks |

Note: The availability of specific this compound derivatives or precursors should be confirmed directly with the suppliers.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and synthesis of novel, biologically active molecules. Its successful application in the development of potential therapeutics for myotonic dystrophy highlights the potential of this privileged core. As synthetic methodologies continue to evolve, it is anticipated that the exploration of the chemical space around the this compound scaffold will lead to the discovery of new and improved drug candidates for a variety of diseases.

References

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.

- Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039.

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Gao, H., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- Gao, H., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Gosavi, D. H. (2024). Isoquinoline derivatives and its medicinal activity.

- Matsumoto, J., et al. (2020). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystro. Chemistry – A European Journal, 26(63), 14305-14309.

Sources

- 1. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3-Diaminoisoquinoline Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-diaminoisoquinoline core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the diverse biological activities associated with this privileged structure. We will delve into the mechanistic underpinnings of its action as a potent inhibitor of key cellular enzymes such as kinases and poly(ADP-ribose) polymerases (PARPs), explore its efficacy as an antimicrobial agent, and illuminate its novel role in the potential treatment of genetic disorders like Myotonic Dystrophy Type 1. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into the causality behind experimental choices, detailed protocols for biological evaluation, and a framework for understanding the structure-activity relationships that govern the multifaceted bioactivities of the this compound scaffold.

Introduction: The Chemical Versatility and Biological Significance of the this compound Scaffold

The isoquinoline nucleus is a prominent feature in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties. The specific substitution pattern of two amino groups at the 1 and 3 positions of the isoquinoline ring system bestows unique electronic and steric properties upon the molecule, rendering it an effective pharmacophore for interacting with various biological targets. This guide will systematically explore the key therapeutic areas where the this compound scaffold has shown considerable promise.

Kinase Inhibition: Targeting Aberrant Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline and its related heterocyclic systems have been extensively investigated as kinase inhibitor scaffolds.[1][2] The this compound core, as a bioisostere of other successful quinazoline-based kinase inhibitors, presents a compelling framework for the design of novel and selective kinase inhibitors.[2][3]

Targeting Aurora Kinases

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[4] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[4] Several small molecule inhibitors targeting Aurora kinases have been developed, with many featuring heterocyclic scaffolds that occupy the ATP-binding pocket of the enzyme.[4][5] While direct inhibition of Aurora kinases by this compound derivatives is an active area of research, the structural similarity to known quinazoline-based Aurora kinase inhibitors suggests a high potential for this scaffold in this domain.[6]

Inhibitors based on the this compound scaffold are designed to act as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase's active site, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This leads to a cascade of events, including mitotic arrest and eventual apoptosis of cancer cells.

Signaling Pathway: Aurora Kinase-Mediated Cell Cycle Progression

Caption: Aurora Kinase Pathway and Inhibition.

Targeting VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibition of VEGFR signaling is a clinically validated strategy for cancer therapy.[9] Quinoline and quinazoline derivatives have been successfully developed as VEGFR inhibitors.[10] The this compound scaffold offers a promising platform for the development of novel anti-angiogenic agents.

This compound-based inhibitors can be designed to bind to the ATP-binding site of the VEGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[11]

Signaling Pathway: VEGF/VEGFR2-Mediated Angiogenesis

Caption: VEGFR2 Signaling and Inhibition.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the DNA damage response, primarily involved in the repair of single-strand breaks.[12] PARP inhibitors have emerged as a successful class of targeted therapies, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[13]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors function through a dual mechanism. Firstly, they act as competitive inhibitors of NAD+, the substrate for PARP, thereby blocking its catalytic activity and preventing the synthesis of poly(ADP-ribose) chains that signal for the recruitment of DNA repair proteins.[14] Secondly, and perhaps more potently, many PARP inhibitors "trap" PARP enzymes on the DNA at the site of damage.[14] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks that are lethal to cancer cells with impaired homologous recombination.

Signaling Pathway: PARP-Mediated DNA Repair and Inhibition

Caption: PARP Inhibition and Synthetic Lethality.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens.[16][14]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative quinoline and isoquinoline derivatives against various microbial strains, highlighting the potential of this scaffold class.

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Quinoline-Sulfonamide Complexes | Staphylococcus aureus | 0.0019 - >100 | |

| Escherichia coli | 0.06 - >100 | ||

| Candida albicans | 0.0019 - >100 | [16] | |

| 1,2,3-Triazole Quinoline Conjugates | Staphylococcus aureus | 0.12 - 0.24 | [15] |

| Streptococcus pyogenes | 8 - 256 | [15] | |

| Salmonella typhi | 0.12 - 0.24 | [15] | |

| Pseudomonas aeruginosa | 512 - >1024 | [15] | |

| Escherichia coli | 0.12 | [15] |

A Novel Therapeutic Approach for Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[15][17] The resulting transcript contains an expanded CUG repeat that forms a stable hairpin structure, sequestering essential RNA-binding proteins, most notably muscleblind-like 1 (MBNL1).[18] This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[17]

Mechanism of Action: Rescuing Mis-splicing by Targeting Toxic RNA

A dimeric derivative of this compound, JM642, has been shown to rescue the mis-splicing events in cellular and mouse models of DM1.[18] This molecule is hypothesized to bind to the expanded CUG repeat RNA, disrupting the interaction with MBNL1 and liberating the sequestered protein.[18] The released MBNL1 can then resume its normal function in regulating alternative splicing, thereby correcting the molecular defect underlying DM1.

Signaling Pathway: Molecular Pathogenesis of Myotonic Dystrophy Type 1 and Therapeutic Intervention

Caption: Rescuing Mis-splicing in Myotonic Dystrophy Type 1.

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activities of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Experimental Workflow: Kinase Inhibition Assay

Caption: PARP Inhibition Assay Workflow.

Protocol:

-

Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Prepare serial dilutions of the this compound test compound.

-

Assay Setup: To the wells of a histone-coated 96-well plate, add the test compound at various concentrations. Add the PARP1 enzyme and activated DNA mixture.

-

Reaction Initiation: Start the reaction by adding the biotinylated NAD+ solution to each well. Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the plate four times with 1X PBS containing 0.05% Tween-20 (PBST) to remove unbound reagents.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature. Wash the plate again with PBST.

-

Signal Development and Measurement: Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism using the broth microdilution method.

Experimental Workflow: Broth Microdilution Assay

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a potent and selective aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. altmeyers.org [altmeyers.org]

- 7. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ZD6474--a novel inhibitor of VEGFR and EGFR tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acces.ens-lyon.fr [acces.ens-lyon.fr]

- 13. mdpi.com [mdpi.com]

- 14. d-nb.info [d-nb.info]

- 15. The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3-Diaminoisoquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-Diaminoisoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive profile. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Detailed protocols for sample preparation and data acquisition are provided for researchers, and the interpretation of the expected spectral data is discussed in depth, linking specific structural features to their spectroscopic signatures. This guide is intended to serve as a foundational resource for scientists and developers engaged in the synthesis, characterization, and application of isoquinoline derivatives.

Introduction and Molecular Structure

This compound is an aromatic heterocyclic amine built upon an isoquinoline core. The parent isoquinoline is a bicyclic system consisting of a benzene ring fused to a pyridine ring.[3] The placement of two primary amino (-NH₂) groups at the C1 and C3 positions dramatically influences the molecule's electronic properties and reactivity. These amino groups act as strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic system, particularly within the pyridine ring.

This enhanced electron density is the primary determinant of the molecule's spectroscopic behavior. It dictates the chemical environment of the protons and carbons in NMR, modifies the vibrational frequencies of bonds in IR, and alters the energy of electronic transitions observed in UV-Vis spectroscopy. A thorough understanding of its spectroscopic profile is therefore essential for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Expertise & Causality: Experimental Choices

Solvent Selection: The choice of a deuterated solvent is critical. Due to the presence of two primary amine groups with exchangeable protons (-NH₂), a protic solvent like Methanol-d₄ (CD₃OD) or D₂O would lead to the rapid exchange and disappearance of these signals. Therefore, an aprotic polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It readily dissolves the polar analyte, and its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) typically do not overlap with the aromatic signals of interest.[4] Most importantly, it slows the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[5]

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, especially for resolving the complex multiplets in the aromatic region.[6]

Predicted ¹H NMR Spectral Data

The electron-donating amino groups at C1 and C3 are expected to shield the protons on the ring system, causing them to resonate at a lower frequency (upfield shift) compared to unsubstituted isoquinoline. The proton at C4, being situated between the two amino groups, is expected to experience the most significant shielding.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| H-4 | ~6.0 - 6.2 | Singlet (s) | - |

| H-5 | ~7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 8.5, 1.0 |

| H-6 | ~7.2 - 7.4 | Triplet of doublets (td) | J ≈ 8.0, 1.0 |

| H-7 | ~7.4 - 7.6 | Triplet of doublets (td) | J ≈ 8.0, 1.5 |

| H-8 | ~7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 |

| NH₂ (C1) | ~6.5 - 7.0 | Broad Singlet (br s) | - |

| NH₂ (C3) | ~5.5 - 6.0 | Broad Singlet (br s) | - |

Note: These are predicted values based on substituent effects on the isoquinoline core. Actual experimental values may vary.[7]

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, nine distinct signals are expected. The carbons directly attached to the nitrogen atoms of the amino groups (C1 and C3) will be significantly shielded and shifted upfield. Conversely, the carbons at the ring fusion points (C4a, C8a) will be less affected.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-1 | ~158 - 162 |

| C-3 | ~152 - 156 |

| C-4 | ~90 - 95 |

| C-4a | ~138 - 142 |

| C-5 | ~128 - 131 |

| C-6 | ~120 - 123 |

| C-7 | ~125 - 128 |

| C-8 | ~118 - 121 |

| C-8a | ~135 - 138 |

Note: These are predicted values. Carbons C1 and C3 are quaternary and will typically show lower intensity.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Instrumentation:

-

Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument for the DMSO-d₆ solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a spectral width of approximately -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Use a wider spectral width, typically 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.51 ppm.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR is particularly useful for confirming the presence of the primary amine groups and the aromatic system.

Expertise & Causality: Spectral Interpretation

The IR spectrum of an aromatic primary amine is highly characteristic. The two N-H bonds in the -NH₂ group stretch at slightly different frequencies, giving rise to a distinctive two-pronged peak (a doublet) in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9] This feature is a definitive indicator of a primary amine. Other key vibrations include the N-H "scissoring" (bending) mode, C-N stretching, and vibrations characteristic of the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Medium-Strong | Appears as a characteristic doublet for primary amines.[9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Typically sharp peaks, found just above 3000 cm⁻¹. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | Can sometimes overlap with C=C stretching region. |

| C=C & C=N Stretch (Aromatic Ring) | 1620 - 1450 | Medium-Strong | A series of sharp absorptions characteristic of the isoquinoline ring. |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong | A strong band indicating the bond between the ring and the amino nitrogen. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the benzene ring. |

Experimental Protocol: FTIR-ATR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Spectrum Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated and aromatic systems. The spectrum provides information about the extent of conjugation and the effects of substituents on the electronic structure.

Expertise & Causality: Electronic Transitions

The isoquinoline core possesses a conjugated π-electron system that gives rise to characteristic absorption bands in the UV region.[10] The addition of two powerful auxochromic -NH₂ groups is expected to cause a significant bathochromic shift (a shift to longer wavelengths, or "red shift") and a hyperchromic effect (an increase in molar absorptivity). This is due to the resonance interaction of the nitrogen lone pairs with the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Solvent polarity can also influence the absorption maxima (solvatochromism).[11]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound (in Ethanol)

| Predicted λmax (nm) | Type of Transition |

| ~350 - 380 | π → π |

| ~280 - 300 | π → π |

| ~230 - 250 | π → π* |

Note: These are predicted values. Isoquinoline derivatives typically show multiple absorption bands. The longest wavelength absorption is most sensitive to substituent effects.[10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg in 100 mL). Further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum (autozero).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in integrating the data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

Caption: Integrated workflow for the structural confirmation of this compound.

This workflow demonstrates a self-validating system. For instance, the presence of -NH₂ groups strongly suggested by the IR doublet at ~3400 cm⁻¹ must be corroborated by the observation of exchangeable, broad N-H proton signals and highly shielded C1/C3 carbons in the NMR spectra. Similarly, the extensive conjugation indicated by the UV-Vis spectrum must be consistent with the aromatic signals that dominate the NMR and IR spectra.

Conclusion

The spectroscopic profile of this compound is dominated by the influence of its two primary amino groups on the isoquinoline core. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy elucidates the nature of its conjugated electronic system. By employing the protocols and interpretive principles outlined in this guide, researchers can confidently synthesize, identify, and characterize this important molecule, enabling its further application in drug discovery and materials science.

References

-

Sadhasivam, B., & Muthusamy, S. (2015). Synthesis and characterization of optically active polyimides and their octa(aminophenyl)silsesquioxane nanocomposites. ResearchGate. Available at: [Link]

-

Zielinski, W., & Kudelko, A. (2003). Synthesis and Basicity of 1,3‐Diaminoisoquinolines. ChemInform. Available at: [Link]

-

Park, S., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. Available at: [Link]

-

Arisawa, M., et al. (2018). Maximal Absorption Wavelengths and Molar Absorption Coefficients of 3j in Various Solvents. ResearchGate. Available at: [Link]

-

Harris, A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15. Available at: [Link]

-

Park, S., et al. (2020). Supplementary Information for The Dimeric Form of this compound Derivative... Chemistry – A European Journal. Available at: [Link]

-

Nakamori, M., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra and values of absorption maxima of the dyes 1-3 in acetonitrile. Available at: [Link]

-

ResearchGate. (n.d.). UV/vis absorption maxima with log of molar absorptivities of quinoxalines. Available at: [Link]

-

Moriguchi, T., et al. (2016). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(9), 1196. Available at: [Link]

-

Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Curve fitted amide I regions in FTIR spectra. Available at: [Link]

-

Tian, M., et al. (2003). Discovery of novel dyes with absorption maxima at 1.1 microm. Journal of the American Chemical Society, 125(2), 348-349. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0000142). Available at: [Link]

-

Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Lian, W., et al. (2024). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Aperta. (n.d.). Supplementary Information for synthetic parts. Available at: [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry & Industrial Journal, 13(2), 122. Available at: [Link]

-

Salna, B., et al. (2020). Time-resolved FTIR difference spectroscopy for the study of quinones in the A1 binding site in photosystem I. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1861(5-6), 148173. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Suryaprakash, N., et al. (2015). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

-

Panicker, C. Y., et al. (2010). FT-IR spectrum of 1,3-diphenyl thiourea. ResearchGate. Available at: [Link]

-

Permana, D. G., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

Nikolova, P., et al. (2023). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(13), 5029. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

discovery and history of 1,3-Diaminoisoquinoline compounds

An In-Depth Technical Guide to the Discovery and History of 1,3-Diaminoisoquinoline Compounds

Abstract

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Initially explored for its potential cardiovascular applications, its true promise has been realized in recent decades through the development of potent and selective kinase inhibitors and, more notably, as a novel class of RNA-targeting agents. This guide provides a comprehensive overview of the journey of this compound compounds, from their initial synthesis and early biological screening to their evolution into sophisticated molecular probes and therapeutic candidates. We will delve into the key synthetic methodologies, explore the critical structure-activity relationships that govern their biological functions, and present a case study on their application in treating Myotonic Dystrophy Type 1, showcasing the scaffold's remarkable versatility and therapeutic potential.

Introduction: The Emergence of a Privileged Scaffold

The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of pharmacological activities.[1] Within this broad class, the this compound motif offers a unique arrangement of hydrogen bond donors and acceptors, alongside a tunable aromatic system, making it an attractive starting point for drug discovery. Its structural rigidity and defined vectoral presentation of functional groups allow for precise interactions with biological targets. This guide traces the scientific narrative of this specific scaffold, highlighting the causal links between synthetic innovation and the discovery of novel biological functions.

Early Discovery and Synthetic Foundations

The initial exploration into this compound derivatives was driven by the search for novel cardiovascular agents. A foundational synthetic route was established involving the treatment of a substituted 2-methylbenzonitrile with a strong base like lithium diisopropylamide (LDA), followed by a reaction with an N,N-disubstituted cyanamide.[2] This method provided a straightforward entry into the this compound core structure.

One of the earliest documented investigations evaluated a series of 1,3-diamino-6,7-dimethoxyisoquinolines as potential alpha 1-adrenoceptor antagonists for the treatment of hypertension.[2] While these compounds showed some affinity for the receptor, they were ultimately found to be significantly less potent than existing drugs like prazosin and did not prove to be effective antihypertensive agents in animal models.[2] This initial outcome, though not therapeutically successful, was crucial in establishing the chemical accessibility of the scaffold and providing the first insights into its biological interaction profile, paving the way for future, more fruitful investigations.

The Evolution into Targeted Therapeutics

The true potential of the this compound scaffold was unlocked when research shifted towards more specific and complex disease targets, particularly in oncology and genetic disorders.

Application as Kinase Inhibitors

The broader isoquinoline class has yielded numerous successful kinase inhibitors, such as fasudil, a Rho-kinase (ROCK) inhibitor.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] The this compound structure, with its ATP-mimetic potential, represents a promising framework for developing inhibitors against various kinases.

For instance, the IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[7][8] While specific this compound inhibitors of IKKβ are not yet prevalent in the literature, the successful development of other aromatic amine-based IKKβ inhibitors suggests that this scaffold is well-suited for targeting the ATP-binding pocket of such kinases.[9] The strategic placement of amino groups at the C1 and C3 positions allows for the formation of key hydrogen bonds with the kinase hinge region, a common interaction motif for potent and selective inhibition.

A Breakthrough in RNA-Targeted Therapeutics: Myotonic Dystrophy

Perhaps the most significant advancement in the application of 1,3-diaminoisoquinolines has been their development as agents that target pathogenic RNA structures. Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[10][11] The resulting transcript contains an expanded CUG repeat (CUGexp) that folds into a hairpin structure, sequestering essential splicing factors like Muscleblind-like 1 (MBNL1).[12][13] This sequestration leads to widespread mis-splicing of other pre-mRNAs, causing the multisystemic symptoms of DM1.[10][14]

Scientists at Osaka University revisited the this compound scaffold, discovering that strategic substitution at the C5 position with an additional aromatic unit conferred significant binding affinity to the CUG repeat RNA.[12][14] This led to the development of both monomeric (JM608) and dimeric (JM642) ligands.

These compounds are hypothesized to competitively bind to the toxic CUGexp RNA, disrupting the ribonuclear foci where MBNL1 is sequestered.[12][14] This action releases MBNL1, restoring its normal function and correcting the aberrant splicing patterns. The dimeric compound, JM642, showed particularly promising results, rescuing mis-splicing in both cell and mouse models of DM1 in a dose-dependent manner.[10][14] This work represents a landmark achievement, demonstrating that a small molecule based on the this compound core can effectively target a pathogenic RNA structure and alleviate disease-relevant molecular defects in vivo.

Synthetic Methodologies: A Step-by-Step Protocol

The synthesis of advanced this compound derivatives often relies on modern cross-coupling reactions to build molecular complexity. The synthesis of the monomeric DM1 ligand, JM608, serves as an excellent example of a robust and modular synthetic strategy.[12][14]

Experimental Protocol: Synthesis of JM608

This protocol is based on the methodology reported by Matsumoto et al.[12][14]

Step 1: Suzuki-Miyaura Cross-Coupling

-

Objective: To install the piperazine-substituted pyridinyl moiety at the C5 position of the isoquinoline core.

-

Procedure:

-

To a solution of 1-amino-5-bromo-3-chloroisoquinoline derivative (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a piperazine-substituted pyridinyl pinacol boronic ester (1.2 eq).

-

A palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) and a base (e.g., K₂CO₃) (3.0 eq) are added.

-

The mixture is degassed with argon and heated (e.g., to 90-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the C5-coupled product.

-

Step 2: Buchwald-Hartwig Cross-Coupling

-

Objective: To install the protected amine at the C3 position, displacing the chloro substituent.

-

Procedure:

-

The C5-coupled product from Step 1 (1.0 eq) is dissolved in an anhydrous solvent (e.g., toluene).

-

A Boc-protected carbamate (e.g., tert-butyl carbamate) (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq), a phosphine ligand (e.g., Xantphos) (0.1 eq), and a strong base (e.g., Cs₂CO₃) (2.0 eq) are added.

-

The mixture is degassed with argon and heated (e.g., to 100-110 °C) until the reaction is complete.

-

The reaction is cooled and filtered through celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the fully protected intermediate.

-

Step 3: Deprotection

-

Objective: To remove the Boc protecting groups to yield the final compound, JM608.

-

Procedure:

-

The product from Step 2 is dissolved in a solvent suitable for acid-mediated deprotection (e.g., dichloromethane or dioxane).

-

An excess of strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added.

-

The reaction is stirred at room temperature for several hours until deprotection is complete.

-

The solvent and excess acid are removed under reduced pressure. The resulting salt is triturated with ether or neutralized and purified to yield JM608.

-

Structure-Activity Relationships (SAR)

The development of 1,3-diaminoisoquinolines has generated key insights into the structural features that govern their biological activity.

-

Core Scaffold: The this compound core provides the fundamental framework for target interaction. The amino groups at C1 and C3 are crucial for forming hydrogen bonds, whether with a kinase hinge region or the phosphate backbone of RNA.

-

C5-Position: For RNA-targeting agents, substitution at the C5 position is critical. The addition of an auxiliary aromatic unit at this position was found to significantly enhance binding to the CUG repeat RNA, likely through favorable stacking interactions.[14]

-

Dimerization: The linkage of two monomeric units to create a dimeric compound (JM642) dramatically increased biological activity in DM1 models.[10][14] This suggests that the dimer can engage with multiple CUG repeats simultaneously, leading to a significant increase in binding affinity and a more profound effect on rescuing mis-splicing.

Quantitative Data Summary

| Compound | Target | Key Finding | In Vivo Model | Result | Reference |

| JM608 | CUGexp RNA | Monomeric ligand that binds to CUG repeats. | DM1 Cell Model | Moderate rescue of mis-splicing. | [12][14] |

| JM642 | CUGexp RNA | Dimeric ligand with enhanced binding affinity. | DM1 Mouse Model | Dose-dependent rescue of Clcn1 and Atp2a1 mis-splicing. | [10][14] |

| Various | α1-adrenoceptor | Evaluated for antihypertensive activity. | Spontaneously Hypertensive Rats | No significant antihypertensive effect. | [2] |

Future Directions and Conclusion

The journey of this compound compounds is a compelling example of how a chemical scaffold can be repurposed from its initial, unsuccessful application to address a completely different and challenging therapeutic problem. The initial work on alpha 1-adrenoceptors, while not leading to a drug, provided the chemical foundation for later discoveries. The breakthrough in targeting RNA in Myotonic Dystrophy has opened up an entirely new field for this compound class and highlights the growing importance of small molecules designed to modulate RNA function.

Future research will likely focus on several key areas:

-

Broadening RNA-Targeted Applications: Exploring the potential of 1,3-diaminoisoquinolines to target other pathogenic non-coding RNAs involved in diseases like ALS, Fragile X syndrome, and certain cancers.

-

Kinase Inhibitor Development: Systematically screening and optimizing this compound libraries against panels of kinases to identify novel inhibitors for oncology and inflammatory diseases.

-

Improving Pharmacokinetics: Modifying the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability, to advance current leads into clinical development.

References

-

Alker, D., et al. (1989). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 32(10), 2381-2388. [Link]

-

Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

-

Zhang, Y., et al. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

-

Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal. [Link]

-

Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

-

Wang, W., et al. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. [Link]

-

Han, M., et al. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. [Link]

-

Allan, A., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1168-1171. [Link]

-

Mahadeviah, B., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

-

Wang, T., et al. (2017). A novel allosteric inhibitor that prevents IKKβ activation. Scientific Reports, 7, 41798. [Link]

-

Scott, K., et al. (2024). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry. [Link]

-

Whyte, D., et al. (2020). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 12(9), 2377. [Link]

-

Christopher, J. A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3977. [Link]

-

Moody, C., et al. (2011). Synthesis of a Series of Diaminoindoles. Molecules, 16(9), 7545-7566. [Link]

-

Sobczak, K., et al. (2013). Small molecule kinase inhibitors alleviate different molecular features of myotonic dystrophy type 1. Human Molecular Genetics, 22(23), 4815-4829. [Link]

-

Nakagawa, H., et al. (2007). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Current Pharmaceutical Design, 13(13), 1385-1389. [Link]

-

Feng, Y., et al. (2016). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and Molecular Life Sciences, 73(22), 4219-4234. [Link]

-

Sun, S. C. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 12(5), 2195-2210. [Link]

-

Cockerill, M., et al. (2021). Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nature Cancer, 2(10), 1002-1017. [Link]

-

Pharmaguideline. (n.d.). History and Development of Medicinal Chemistry. Pharmaguideline. [Link]

-

Synapse. (2024). What are DMPK gene inhibitors and how do they work?. Synapse. [Link]

-

Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are DMPK gene inhibitors and how do they work? [synapse.patsnap.com]

- 12. d-nb.info [d-nb.info]

- 13. Small molecule kinase inhibitors alleviate different molecular features of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into 1,3-Diaminoisoquinoline: Structure, Properties, and Reactivity

This technical guide provides a comprehensive theoretical exploration of the 1,3-diaminoisoquinoline scaffold, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into the molecular architecture, electronic landscape, and predicted spectroscopic signatures of this compound, employing established quantum chemical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental properties of this compound to inform rational design and synthesis of novel derivatives.

Introduction: The Significance of the this compound Core

The isoquinoline nucleus is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of two amino groups at the 1 and 3 positions significantly modulates the electronic properties and hydrogen bonding capabilities of the isoquinoline ring system. This unique substitution pattern imparts a range of pharmacological activities to its derivatives, including potential as α1-adrenoceptor antagonists and agents for targeting RNA repeat expansions in diseases like myotonic dystrophy.[1][2][3] A thorough understanding of the foundational structure of this compound through theoretical studies is paramount for the strategic design of next-generation therapeutics and functional materials.

Computational Methodology: A Framework for Theoretical Investigation